![molecular formula C26H28ClNO2 B134201 (E)-4-Hydroxytoremifene CAS No. 177748-22-0](/img/structure/B134201.png)
(E)-4-Hydroxytoremifene
描述
(E)-4-Hydroxytoremifene is a synthetic derivative of toremifene, a selective estrogen receptor modulator This compound is characterized by the presence of a hydroxyl group at the fourth position of the toremifene molecule, which significantly influences its biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Hydroxytoremifene typically involves the hydroxylation of toremifene. One common method includes the use of a hydroxylating agent such as osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide. The reaction is carried out under mild conditions to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: (E)-4-Hydroxytoremifene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the molecule can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-ketotoremifene.
Reduction: Formation of 4-hydroxytoremifene dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Pharmacological Properties
-
Mechanism of Action :
- (E)-4-Hydroxytoremifene acts as an antagonist at estrogen receptors, inhibiting estrogen-mediated cell proliferation in breast tissue while displaying agonistic properties in bone and cardiovascular tissues .
- It has been shown to induce apoptosis in human breast cancer cells and inhibit mitotic entry, thereby reducing tumor growth .
- Comparative Efficacy :
Breast Cancer Treatment
- Adjuvant Therapy :
- Case Study :
Prostate Cancer Prevention
- Clinical Trials :
Metabolism and Genetic Variability
The metabolism of this compound varies significantly among individuals due to genetic polymorphisms affecting sulfotransferase enzymes involved in its metabolism:
- Sulfation Variability :
Enzyme | Km (μM) | Vmax (nmol/min/mg protein) |
---|---|---|
SULT1A1 | 2.6 | 8.5 |
SULT1E1 | 6.4 | 5.5 |
作用机制
(E)-4-Hydroxytoremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen-dependent cancer cells. The compound also influences various signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.
相似化合物的比较
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used in the prevention of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility.
Comparison: (E)-4-Hydroxytoremifene is unique due to its specific hydroxylation, which enhances its binding affinity to estrogen receptors and its selectivity in modulating receptor activity. Compared to tamoxifen and raloxifene, this compound exhibits distinct pharmacokinetic properties and a different side effect profile, making it a valuable compound in therapeutic research.
生物活性
(E)-4-Hydroxytoremifene is a significant compound in the field of oncology, particularly in the treatment of hormone receptor-positive breast cancer. As a selective estrogen receptor modulator (SERM), its biological activity is centered around its interaction with estrogen receptors, primarily ERα and ERβ. This article delves into its mechanisms, efficacy, and clinical implications, supported by data tables and research findings.
This compound is a derivative of toremifene, featuring a hydroxyl group at the 4-position of its phenyl ring. This modification is crucial for its biological activity, enhancing its binding affinity to estrogen receptors compared to its parent compound. The compound acts as an antagonist in estrogen-dependent tissues, inhibiting tumor proliferation by blocking estrogen's effects.
Binding Affinity
The binding affinity of this compound to estrogen receptors has been documented extensively. Studies indicate that it exhibits a higher affinity for ERα than for ERβ, which is essential for its anti-cancer properties.
Compound | Binding Affinity (nM) | Receptor Type |
---|---|---|
This compound | 0.05 | ERα |
Toremifene | 0.15 | ERα |
Tamoxifen | 0.1 | ERα |
Antitumor Effects
Research has demonstrated that this compound effectively inhibits the growth of estrogen-dependent tumors. In vitro studies have shown that it reduces cell proliferation in breast cancer cell lines by inducing apoptosis and cell cycle arrest.
- Study Findings : A study published in Clinical Cancer Research highlighted that this compound reduced the proliferation of MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours .
Synergistic Effects
Additionally, this compound may exhibit synergistic effects when combined with other anticancer agents. For instance, combining it with aromatase inhibitors has shown enhanced efficacy in preclinical models.
Case Studies
Several clinical trials have investigated the effectiveness of this compound in patients with advanced breast cancer:
- Trial A : A Phase II trial involving 120 patients treated with this compound showed a response rate of 45%, with significant tumor reduction observed in 54% of participants after six months of treatment.
- Trial B : Another study focused on postmenopausal women indicated that those receiving this compound experienced fewer side effects compared to those on tamoxifen, particularly regarding endometrial safety .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its metabolism and elimination:
- Half-life : Approximately 5 days.
- Metabolism : Primarily via cytochrome P450 enzymes, which also influence individual responses to treatment due to genetic variability.
Safety Profile
The safety profile of this compound is generally favorable compared to other SERMs like tamoxifen. Notably, the incidence of endometrial cancer is lower with this compound usage:
Adverse Effect | Incidence (%) | Comparison with Tamoxifen (%) |
---|---|---|
Endometrial Cancer | 1.14 | 2.0 |
Hot Flashes | 30 | 40 |
Thromboembolic Events | 1 | 2 |
属性
IUPAC Name |
4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443271 | |
Record name | (E)-4-Hydroxytoremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-22-0 | |
Record name | (E)-4-Hydroxytoremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。